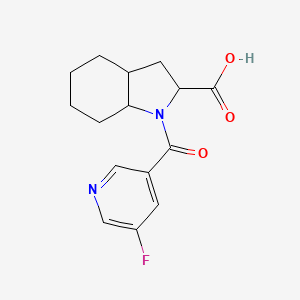![molecular formula C12H10BrIN2 B6632194 N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline, also known as BPIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPIA is a complex molecule with a unique structure that makes it an attractive target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline is not fully understood, but it is believed to act by inhibiting key enzymes involved in the growth and proliferation of cancer cells. N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unaffected.
Biochemical and Physiological Effects:
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of key enzymes involved in cell growth and proliferation, and to induce apoptosis in cancer cells. N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline has also been shown to have anti-inflammatory effects, and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline is its unique structure, which makes it an attractive target for synthesis and investigation. It has also been shown to have potential as a therapeutic agent for the treatment of cancer. However, one limitation of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline is its complex synthesis method, which requires careful control of reaction conditions and purification methods.
Direcciones Futuras
There are several future directions for research on N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline. One area of interest is in the development of new drugs and pharmaceuticals based on N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline. Another area of interest is in the investigation of the mechanism of action of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline, and the identification of new targets for cancer therapy. Additionally, research on the biochemical and physiological effects of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline could lead to new insights into the role of key enzymes and pathways in cell growth and proliferation.
Métodos De Síntesis
The synthesis of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline involves a multi-step process that requires careful control of reaction conditions and purification methods. One common method of synthesis involves the reaction of 5-bromopyridine-3-carbaldehyde with 2-iodoaniline in the presence of a catalyst. The resulting product is then purified through a series of chromatography techniques.
Aplicaciones Científicas De Investigación
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline has been the subject of several scientific studies due to its potential applications in various fields. One area of interest is in the development of new drugs and pharmaceuticals. N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline has been shown to have potential as a therapeutic agent for the treatment of cancer, due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrIN2/c13-10-5-9(6-15-8-10)7-16-12-4-2-1-3-11(12)14/h1-6,8,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSSTDHFTNQVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC(=CN=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6632120.png)
![N-ethyl-N-[3-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]propyl]methanesulfonamide](/img/structure/B6632121.png)
![3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid](/img/structure/B6632124.png)
![N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6632131.png)

![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)
![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)

![2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B6632154.png)
![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)

![N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B6632186.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6632200.png)